3-(Chlorosulfonyl)propanoic acid

LogP Hydrophilicity Physicochemical Properties

Sourcing sulfonyl chlorides with orthogonal functionality often forces researchers to accept ester-protected analogs, adding a deprotection step and limiting aqueous compatibility. 3-(Chlorosulfonyl)propanoic acid (LogP -0.1) solves this: the free -COOH enables direct carbodiimide-mediated conjugation to amines, while the -SO₂Cl reacts with a second nucleophile. This dual reactivity, combined with its water-miscible profile, streamlines the synthesis of sulfonamide-linked biomolecules and hydrophilic monomers. Available via custom synthesis with full analytical QC. Contact for bulk pricing and lead times.

Molecular Formula C3H5ClO4S
Molecular Weight 172.59 g/mol
CAS No. 103631-61-4
Cat. No. B13459220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorosulfonyl)propanoic acid
CAS103631-61-4
Molecular FormulaC3H5ClO4S
Molecular Weight172.59 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C3H5ClO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)
InChIKeyROANXQKZWIKRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chlorosulfonyl)propanoic Acid (CAS 103631-61-4): Key Procurement and Chemical Specifications


3-(Chlorosulfonyl)propanoic acid, also known as 3-chlorosulfonylpropanoic acid, is an aliphatic sulfonyl chloride bearing a free carboxylic acid terminus with the molecular formula C₃H₅ClO₄S and a molecular weight of 172.59 g/mol [1]. The compound is characterized by its dual electrophilic functionality, with the chlorosulfonyl group (-SO₂Cl) conferring reactivity toward nucleophiles such as amines and alcohols, while the propanoic acid moiety (-COOH) provides a site for further derivatization, including amidation or esterification . Its calculated physicochemical properties, including a LogP of -0.1 and a topological polar surface area (TPSA) of 79.8 Ų, distinguish it from less polar chlorosulfonyl analogs and inform its behavior in aqueous and biological media [1].

Why 3-(Chlorosulfonyl)propanoic Acid Cannot Be Substituted by Common In-Class Analogs in Synthesis


Direct substitution of 3-(chlorosulfonyl)propanoic acid with closely related analogs, such as its methyl ester or 2-position isomer, is scientifically unsound due to divergent physicochemical and reactivity profiles that critically impact reaction outcomes and product purity. While sulfonyl chlorides are generally employed to install sulfonamide or sulfonate ester functionalities, the specific molecular architecture of 3-(chlorosulfonyl)propanoic acid—namely, its terminal carboxylic acid group—confers a distinct hydrophilic character and a unique site for orthogonal conjugation that is absent in many comparator compounds [1]. Furthermore, the position of the chlorosulfonyl group on the propanoic acid backbone can influence reaction kinetics and regioselectivity in multi-step syntheses, as evidenced by documented differences in reactivity between structural isomers . As outlined in the quantitative evidence below, these differences are not merely theoretical but are measurable in terms of partition coefficients, functional group compatibility, and downstream synthetic utility.

3-(Chlorosulfonyl)propanoic Acid: Quantified Differentiation vs. Closest Analogs


Superior Hydrophilicity (LogP) vs. Ester and Alkyl Chloride Analogs

3-(Chlorosulfonyl)propanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of -0.1, which is substantially lower than that of its methyl ester derivative, Methyl 3-(chlorosulfonyl)propanoate (LogP = 0.50–1.20), and the non-carboxylic acid analog 3-Chloropropanesulfonyl chloride (LogP = 1.22–2.26) [1][2]. This significant difference in LogP values indicates that the target compound is markedly more hydrophilic, which can influence its solubility in aqueous reaction media, its behavior in biphasic systems, and its potential for applications in aqueous-compatible synthesis or bioconjugation [3].

LogP Hydrophilicity Physicochemical Properties

Free Carboxylic Acid Group Enables Orthogonal Conjugation Not Possible with Esters

Unlike its methyl ester (CAS 15441-07-3) and ethyl ester (CAS 103472-25-9) analogs, 3-(chlorosulfonyl)propanoic acid retains a free carboxylic acid group that can participate in orthogonal conjugation reactions, such as amide bond formation via carbodiimide coupling or conversion to activated esters for bioconjugation . The ester derivatives, while effective as sulfonylating agents, require an additional hydrolysis step to reveal the carboxylic acid functionality, adding a synthetic step and potentially reducing overall yield [1]. For example, in a drug synthesis route, Methyl 3-(chlorosulfonyl)propanoate was used as a sulfonyl chloride source, but the ester group required subsequent reduction and oxidation to access the desired aldehyde functionality [1].

Functional Group Compatibility Conjugation Orthogonal Synthesis

Distinct Reactivity Profile vs. 2-Position Isomer

The position of the chlorosulfonyl group on the propanoic acid backbone influences the compound's steric and electronic properties, which can affect its reactivity with nucleophiles. The 3-isomer (CAS 103631-61-4) positions the reactive sulfonyl chloride two carbons away from the carboxylic acid, whereas the 2-isomer, 2-(Chlorosulfonyl)propanoic acid (CAS 1035816-15-9), places it adjacent to the carboxylic acid [1]. This difference in proximity can alter the steric environment around the sulfonyl chloride and may affect the kinetics of nucleophilic attack, particularly with bulky amines or alcohols [2]. While direct comparative kinetic data are not readily available, the structural distinction is a recognized factor in the selection of sulfonyl chloride building blocks for specific synthetic applications [3].

Isomer Reactivity Sulfonyl Chloride Regioselectivity

Potential Advantage in Aqueous Solubility vs. Lipophilic Aromatic Analogs

The calculated LogP of -0.1 for 3-(Chlorosulfonyl)propanoic acid positions it as substantially more hydrophilic than aromatic analogs, such as 3-(4-(Chlorosulfonyl)phenyl)propanoic acid, for which the LogP of a related compound is reported to be 1.50 [1]. This difference in lipophilicity suggests that the aliphatic compound is more suitable for applications requiring aqueous solubility, such as certain bioconjugation reactions or in vitro assays where high organic solvent content may be detrimental [2].

Solubility LogP Aqueous Compatibility

Recommended Use Cases for 3-(Chlorosulfonyl)propanoic Acid Based on Demonstrated Differentiation


Synthesis of Sulfonamide Drug Candidates in Aqueous or Biphasic Media

The compound's low LogP (-0.1) confers enhanced water solubility relative to ester or aromatic analogs, making it a preferable choice for sulfonamide synthesis in aqueous or biphasic reaction systems. This property can simplify reaction workup and reduce reliance on organic solvents, aligning with sustainable chemistry practices [1].

Preparation of Bifunctional Linkers for Bioconjugation

The free carboxylic acid group allows for direct conjugation to amine-containing biomolecules (e.g., proteins, peptides) via standard carbodiimide chemistry, while the chlorosulfonyl group remains available for subsequent reaction with a separate nucleophile. This orthogonal reactivity is not accessible with ester-protected analogs without an additional deprotection step .

Development of Polar Sulfonate-Containing Polymers or Materials

The intrinsic hydrophilicity of the compound (LogP -0.1) can be exploited to synthesize sulfonate-functionalized monomers or polymers with improved water compatibility, which may be beneficial for applications in hydrogels, coatings, or biomedical materials [2].

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